molecular formula C9H10BrN B1440215 5-Bromo-2-cyclobutylpyridine CAS No. 1159815-16-3

5-Bromo-2-cyclobutylpyridine

Cat. No. B1440215
M. Wt: 212.09 g/mol
InChI Key: WMIFQWGAWOPTCN-UHFFFAOYSA-N
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Description

“5-Bromo-2-cyclobutylpyridine” is a chemical compound with the CAS Number: 1159815-16-3 . It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2-cyclobutylpyridine .


Molecular Structure Analysis

The InChI code for “5-Bromo-2-cyclobutylpyridine” is 1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“5-Bromo-2-cyclobutylpyridine” is a powder that is stored at room temperature . Its molecular weight is 212.09 .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-2-cyclobutylpyridine is a versatile compound in synthetic chemistry. Schwab, Fleischer, and Michl (2002) developed efficient syntheses of brominated bipyridines and bipyrimidines, useful in preparing metal-complexing molecular rods. They utilized 5-bromo-2,2'-bipyridine and related derivatives, indicating the potential of brominated pyridines in complex molecule synthesis (Schwab, Fleischer, & Michl, 2002). Song et al. (2004) synthesized 5-bromopyridyl-2-magnesium chloride, a previously inaccessible intermediate, from 5-bromo-2-iodopyridine. This facilitated the synthesis of functionalized pyridine derivatives, highlighting the role of brominated pyridines in diverse organic syntheses (Song et al., 2004).

Biological Applications

5-Bromo-2-cyclobutylpyridine derivatives find applications in biological studies. For instance, Bonhoeffer et al. (2000) discussed the use of 5-Bromo-2′-deoxyuridine (BrdU) in measuring cell turnover in vivo, demonstrating its utility in biological research and cell proliferation studies (Bonhoeffer, Mohri, Ho, & Perelson, 2000). Schneider and d’Adda di Fagagna (2012) explored the effects of BrdU on neural stem cells, revealing its impact on global DNA methylation and cell differentiation (Schneider & d’Adda di Fagagna, 2012).

Pharmaceutical and Pesticide Synthesis

The compound is also relevant in the synthesis of pharmaceutical and pesticide products. Shi et al. (2022) discussed a case of poisoning with 5-bromo-2-nitropyridine, an intermediate in such syntheses, underscoring its industrial importance (Shi et al., 2022). Agosti et al. (2017) detailed the large-scale synthesis of 5-Bromo-2-nitropyridine, highlighting its role in industrial chemical processes (Agosti et al., 2017).

Safety And Hazards

The safety information for “5-Bromo-2-cyclobutylpyridine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

5-bromo-2-cyclobutylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIFQWGAWOPTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclobutylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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